2-(1H-1,3-benzodiazol-1-yl)-1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethan-1-one
Description
This compound is a heterocyclic small molecule featuring a benzimidazole core linked via an ethanone bridge to a piperidine ring substituted with a 5-cyclopropyl-1,3,4-oxadiazole moiety. Its structural complexity arises from the integration of three pharmacologically significant heterocycles: benzimidazole (a bicyclic aromatic system with two nitrogen atoms), oxadiazole (a five-membered ring with two nitrogen and one oxygen atom), and piperidine (a six-membered saturated ring with one nitrogen atom).
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c25-17(11-24-12-20-15-3-1-2-4-16(15)24)23-9-7-14(8-10-23)19-22-21-18(26-19)13-5-6-13/h1-4,12-14H,5-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBESVXUCURFDEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)CN4C=NC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structural analogs and impurities, derived from pharmaceutical synthesis and regulatory documentation, provide critical insights into the uniqueness of the target compound:
Structural Analog: 1-(4-(4-((5-Chloro-4-((2-(1-Isopropyl-1H-1,2,4-Triazol-3-yl)Phenyl)Amino)Pyrimidin-2-yl)Amino)Phenyl)Piperazin-1-yl)Ethan-1-one (Compound m6)
- Key Differences :
- Replaces the benzimidazole-oxadiazole-piperidine system with a triazole-pyrimidine-piperazine scaffold.
- Incorporates a chlorine atom and an isopropyl group on the triazole ring, enhancing halogen bonding and lipophilicity.
- Piperazine (two nitrogen atoms) vs. piperidine (one nitrogen) alters basicity and solubility.
- Functional Implications :
Table 1: Structural and Functional Comparison
*Note: Molecular weights and LogP values are estimated based on structural data.
Key Findings from Structural Analysis
Role of the Cyclopropyl Group : The cyclopropyl substituent on the oxadiazole ring in the target compound likely enhances metabolic stability compared to chlorine-containing analogs (e.g., Impurity A), as cyclopropane resists oxidative degradation .
Piperidine vs.
Benzimidazole vs. Benzimidazolone : The keto group in benzimidazolone (Impurity A) increases polarity but may reduce membrane permeability relative to the unmodified benzimidazole in the target compound.
Dimeric Structures: Impurity F’s dimeric form highlights the importance of monomeric design for optimizing pharmacokinetics (e.g., renal clearance).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
